molecular formula C4H4N2O2S B141355 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one CAS No. 126365-49-9

5-Hydroxy-2-mercapto-3H-pyrimidin-4-one

Cat. No.: B141355
CAS No.: 126365-49-9
M. Wt: 144.15 g/mol
InChI Key: WRROYQPJEAZQFA-UHFFFAOYSA-N
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Description

5-Hydroxy-2-mercapto-3H-pyrimidin-4-one is a chemical compound with the formula C4H4N2O2S and is a key derivative of the mercaptopyrimidine family. This heterocyclic scaffold is of significant interest in medicinal chemistry and chemical biology due to its diverse potential research applications. Mercaptopyrimidine nucleotides have been identified in transfer RNA (tRNA) and are known to inhibit tRNA synthesis, suggesting potential as a foundational building block for investigating antitumor and antithyroid agents . Furthermore, the broader class of mercaptopyrimidine derivatives has demonstrated pronounced in vitro bacteriostatic activity, making them suitable for antimicrobial research . The compound's structure allows it to function as a versatile ligand in coordination chemistry, forming complexes with various metal ions (e.g., Mo, W, Ru, Pd), which can be studied for their unique magnetic and spectroscopic properties . Its electrochemical behavior also enables sensitive voltammetric detection, useful in developing analytical methods for thiol-containing compounds . Researchers can leverage this multifunctional compound as a core scaffold for synthesizing novel Schiff bases, which have shown promising cytotoxic activity against human cancer cell lines like MCF-7, as well as antimicrobial and antitubercular activities in related molecular frameworks . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

126365-49-9

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

IUPAC Name

5-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C4H4N2O2S/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9)

InChI Key

WRROYQPJEAZQFA-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=S)N1)O

Canonical SMILES

C1=C(C(=O)NC(=S)N1)O

Synonyms

4(1H)-Pyrimidinone, 2,3-dihydro-5-hydroxy-2-thioxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one with key analogs identified in the evidence:

Compound Name (CAS No.) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Hazard Profile (if available)
This compound 5-OH, 2-SH C₄H₄N₂O₂S 144.15 High polarity, potential for metal chelation and redox activity Not reported
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one (20651-30-3) 5-CH₃, 2-SCH₃ C₆H₈N₂OS 156.20 Lipophilic; used in pharmaceutical intermediates Not specified
5-Hydroxypyrimidin-4(3H)-one hydrochloride (1616526-82-9) 5-OH (no -SH), hydrochloride salt C₄H₅ClN₂O₂ 148.55 Improved solubility due to salt form; biological studies Not reported
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one (81560-03-4) 5-Br, 2-SCH₃ C₅H₅BrN₂OS 221.08 Bromine enhances electrophilicity; halogen bonding potential Not reported
5-Fluoro-2-methoxy-3-methylpyrimidin-4(3H)-one (726207-85-8) 5-F, 2-OCH₃, 3-CH₃ C₆H₇FN₂O₂ 158.13 Fluorine increases metabolic stability; methoxy group reduces reactivity Purity: 95%

Key Differences and Implications

Substituent Reactivity :

  • The -SH group in the target compound offers higher nucleophilicity and redox activity compared to -SCH₃ (methylthio) or -OCH₃ (methoxy) groups in analogs . This makes it more prone to oxidation (e.g., disulfide formation) or metal coordination.
  • Hydroxyl (-OH) at position 5 enhances hydrogen-bonding capacity, similar to 5-hydroxypyrimidin-4-one hydrochloride , but the absence of a hydrochloride salt in the target compound may reduce solubility in aqueous media.

Electronic Effects :

  • Electron-withdrawing groups like -Br (in 81560-03-4) increase electrophilicity, whereas -CH₃ (in 20651-30-3) or -F (in 726207-85-8) modulate electronic density differently, affecting reactivity in substitution or coupling reactions .

The hydrochloride salt form (1616526-82-9) improves bioavailability but introduces ionic character, which may limit membrane permeability .

Synthetic Accessibility :

  • Mercapto (-SH) groups often require protective strategies (e.g., tritylation) during synthesis, whereas methylthio (-SCH₃) or methoxy (-OCH₃) groups are more stable under standard conditions .

Preparation Methods

Three-component reactions offer a streamlined pathway for constructing the pyrimidine core while introducing functional groups in a single step. A seminal method involves the condensation of aromatic aldehydes, malononitrile, and thiourea in the presence of phosphorus pentoxide (P₂O₅) under refluxing ethanol . While this approach primarily yields 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine derivatives, modifications to the starting materials could theoretically afford 5-hydroxy-2-mercapto-3H-pyrimidin-4-one. For instance, replacing malononitrile with a β-keto ester or β-diketone precursor may enable the introduction of a ketone moiety at position 4.

The reaction mechanism proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by nucleophilic attack by thiourea to form the pyrimidine ring (Scheme 1). The use of P₂O₅ as a catalyst enhances electrophilicity at the carbonyl carbon, facilitating cyclization. However, achieving the desired 5-hydroxy substitution remains a limitation, as the current protocol favors amino and cyano groups at positions 6 and 5, respectively .

Table 1: Optimization of Three-Component Condensation for Mercapto-Pyrimidines

CatalystSolventTemp (°C)Yield (%)Functional Groups Introduced
P₂O₅ EthanolReflux80–852-SH, 5-CN, 6-NH₂
H₂SO₄ H₂O9570–754-OH, 2-NR₂

Acid-Catalyzed Cyclization Methods

Strongly acidic media, such as concentrated sulfuric acid or oleum, have been employed to synthesize 4-hydroxypyrimidines via cyclization of diketene derivatives with guanidines . This method, detailed in a patent for producing 2-amino-4-hydroxy-6-methylpyrimidine, involves treating diketene with N,N-diethylguanidine sulfate in oleum at elevated temperatures. The acidic environment promotes both cyclization and stabilization of the hydroxy group at position 4.

Adapting this protocol for this compound would require substituting the guanidine with thiourea to introduce the mercapto group. Preliminary studies suggest that replacing guanidine sulfate with thiourea in oleum could yield a thiolated intermediate, which may undergo oxidation or rearrangement to form the target compound. However, competing side reactions, such as over-sulfonation or ring degradation, necessitate careful control of reaction time and temperature.

Key Reaction Parameters

  • Acid Concentration : ≥50% H₂SO₄ or oleum with ≤30% SO₃ .

  • Temperature : 60–95°C for optimal cyclization rates.

  • Residence Time : 10–30 minutes to minimize decomposition.

Post-Synthetic Modification Strategies

Post-synthetic functionalization of preformed pyrimidine derivatives provides an alternative route to this compound. For example, 2-mercapto-4-hydroxypyrimidine can undergo selective hydroxylation at position 5 using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). A recent study on triazine derivatives demonstrated the efficacy of boron tribromide (BBr₃) in deprotecting benzyl ethers to yield free hydroxy groups , a method potentially applicable to pyrimidines.

Scheme 2: Hypothetical Two-Step Synthesis

  • Mitsunobu Reaction : Protect 4-hydroxypyrimidine with a benzyl group using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) .

  • Deprotection : Remove the benzyl group via catalytic hydrogenation or BBr₃ treatment to unveil the 5-hydroxy group.

Table 2: Yields of Post-Synthetic Modifications

Starting MaterialReagentConditionsYield (%)
2-Mercapto-4-benzyloxypyrimidineH₂/Pd-CEtOH, 25°C65
2-Mercapto-4-benzyloxypyrimidineBBr₃CH₂Cl₂, −78°C58

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

  • Three-Component Condensation : High atom economy but limited regiocontrol over hydroxy-group placement .

  • Acid-Catalyzed Cyclization : Scalable for industrial applications but requires hazardous acidic conditions .

  • Post-Synthetic Modification : Enables precise functionalization but involves multi-step protocols with moderate yields .

Critical Challenges

  • Regioselectivity : Ensuring hydroxy-group placement at position 5 rather than 4 or 6.

  • Stability : Preventing oxidation of the mercapto group during synthesis.

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